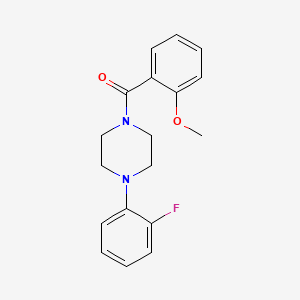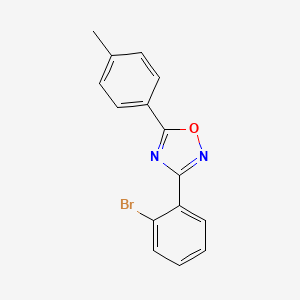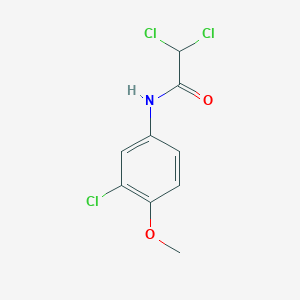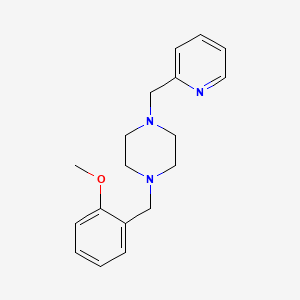
1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is also known as 2-Fluorophenylpiperazine-1-carboxylic acid 2-methoxybenzoylhydrazide or FMPPI. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent for various diseases.
科学的研究の応用
The potential applications of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in scientific research are diverse. This compound has been studied for its potential as a therapeutic agent for various diseases such as cancer, depression, anxiety, and schizophrenia. It has also been investigated for its potential as a tool for studying the function of neurotransmitter receptors in the brain.
作用機序
The mechanism of action of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and stress. By binding to this receptor, 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine may modulate the activity of serotonin in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine has various biochemical and physiological effects. It has been shown to increase the release of serotonin in the brain, which may contribute to its potential antidepressant effects. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress responses. Additionally, it has been shown to have anxiolytic effects in animal models.
実験室実験の利点と制限
One of the advantages of using 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine in lab experiments is its potential as a tool for studying the function of neurotransmitter receptors in the brain. Its partial agonist activity at the 5-HT1A receptor makes it a useful compound for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine. One direction is to further investigate its potential as a therapeutic agent for various diseases. Studies have shown promising results for its potential use in treating depression, anxiety, and schizophrenia. Another direction is to investigate its potential as a tool for studying the function of neurotransmitter receptors in the brain. By understanding the role of these receptors in various physiological and pathological processes, new therapeutic targets may be identified. Finally, future research could focus on developing new derivatives of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine with improved efficacy and reduced toxicity.
合成法
The synthesis of 1-(2-fluorophenyl)-4-(2-methoxybenzoyl)piperazine involves the reaction of 2-fluorophenylpiperazine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-23-17-9-5-2-6-14(17)18(22)21-12-10-20(11-13-21)16-8-4-3-7-15(16)19/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLXMNJTMBPLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorophenyl)piperazin-1-yl](2-methoxyphenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2,4-dichlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5855467.png)

![4-[({[amino(2-pyridinyl)methylene]amino}oxy)carbonyl]phenyl acetate](/img/structure/B5855471.png)



![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5855492.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-naphthamide](/img/structure/B5855500.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]piperidine](/img/structure/B5855514.png)

![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)
![N-[3-(hydrazinocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]benzamide](/img/structure/B5855537.png)
![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)